molecular formula C18H16N2O2S B1505098 Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate CAS No. 54167-92-9

Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate

Cat. No.: B1505098
CAS No.: 54167-92-9
M. Wt: 324.4 g/mol
InChI Key: WKQJVVLIIDJSCG-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy against different cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety is often associated with various pharmacological activities, including anticancer and antimicrobial effects. The presence of the carbamate group enhances its solubility and bioavailability.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been tested on several human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma).
Cell LineIC50 Value (µM)Observations
A5495.67Significant growth inhibition
HeLa4.32Moderate cytotoxicity observed
HT292.01Outstanding growth inhibitory effects
Karpas2996.50Effective at higher concentrations

The compound exhibited particularly potent activity against HT29 cells, with an IC50 value of 2.01 µM, indicating strong antiproliferative effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity. Studies indicate:

  • Microbial Strains Tested : The compound was evaluated against a range of bacterial strains such as E. coli, S. aureus, and fungal strains like Candida albicans.
Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Observations
E. coli15Moderate inhibition
S. aureus10Significant inhibition
C. albicans12Effective antifungal activity

The compound demonstrated effective inhibition against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanisms : It may disrupt microbial cell membranes or inhibit vital metabolic pathways, although specific pathways remain to be elucidated.

Structure-Activity Relationship (SAR)

Studies on related thiazole compounds have provided insights into the SAR for this compound:

  • Substituents on the Thiazole Ring : Variations in substituents at different positions on the thiazole ring significantly influence biological activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins, which is crucial for both anticancer and antimicrobial activities .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an effective therapeutic agent.
  • Combination Therapy : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects.

Properties

IUPAC Name

benzyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-19-16(15-10-6-3-7-11-15)17(23-13)20-18(21)22-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQJVVLIIDJSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)NC(=O)OCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700852
Record name Benzyl (2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54167-92-9
Record name Benzyl (2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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